2,2-Dinitropropane-1,3-diol (DNPD): Technical Guide to Structure, Synthesis, and Energetic Applications
2,2-Dinitropropane-1,3-diol (DNPD): Technical Guide to Structure, Synthesis, and Energetic Applications
The following technical guide details the structure, properties, synthesis, and applications of 2,2-Dinitropropane-1,3-diol (DNPD) .
Executive Summary & Critical Distinction
2,2-Dinitropropane-1,3-diol (DNPD) is a specialized gem-dinitro alcohol used primarily as a precursor for high-energy plasticizers and binders in propellant formulations.[1]
CRITICAL WARNING: Do not confuse this compound with Bronopol (2-bromo-2-nitropropane-1,3-diol) , a common antimicrobial preservative (CAS 52-51-7).[1] While structurally homologous, the substitution of the bromine atom with a second nitro group in DNPD drastically alters its thermodynamic profile, transforming it from a benign biocide into an energetic material precursor.
| Feature | DNPD (Target) | Bronopol (Common) |
| Structure | 2,2-Dinitro (gem-dinitro) | 2-Bromo-2-nitro |
| CAS Number | 2736-80-3 | 52-51-7 |
| Primary Use | Energetic Plasticizers, Explosives | Antimicrobial Preservative |
| Energetic Potential | High (Oxidizer-rich) | Negligible |
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]
DNPD is characterized by a gem-dinitro functionality at the C2 position, flanked by two hydroxymethyl groups.[1] This "neopentyl-like" structure provides significant thermal stability relative to other aliphatic nitro compounds, although the gem-dinitro group makes the compound acidic and sensitive to base-catalyzed decomposition.[1]
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2,2-Dinitropropane-1,3-diol | |
| Molecular Formula | C₃H₆N₂O₆ | |
| Molecular Weight | 166.09 g/mol | |
| CAS Registry Number | 2736-80-3 | |
| SMILES | C(C(CO)([O-])[O-])O |
Physical Properties[1][6][7][8]
| Property | Data | Source/Context |
| Appearance | White to pale yellow crystalline solid | Purified state |
| Melting Point | 141–143 °C | High purity samples [1] |
| Density | 1.68 g/cm³ | High density typical of nitro-compounds [2] |
| Solubility | Soluble in water, alcohols, acetone | Hydrophilic diol functionality |
| Acidity (pKa) | ~11.1 (Predicted) | gem-Dinitro group is electron-withdrawing |
| Decomposition | >200 °C | Exothermic decomposition |
Synthesis & Manufacturing Protocols
The synthesis of DNPD is non-trivial due to the instability of the gem-dinitro carbanion intermediate. The most robust laboratory-scale synthesis utilizes Potassium Dinitromethane (KDNM) as a stable nucleophile reacting with formaldehyde via a Henry-type reaction.[1]
Mechanism: The Modified Henry Reaction
The synthesis relies on the nucleophilic attack of the dinitromethanide anion on formaldehyde. Because free dinitromethane is unstable, it is generated in situ or used as a potassium salt derived from FOX-7 (1,1-diamino-2,2-dinitroethene) or oxidative nitration precursors.[1]
Advanced Research Protocol (FOX-7 Route)
This protocol is adapted from methodologies used in energetic materials research (e.g., Fraunhofer ICT, Lukasiewicz Institute) [3, 4].
Reagents:
-
FOX-7 (1,1-diamino-2,2-dinitroethene)[1]
-
Potassium Hydroxide (KOH)
-
Formaldehyde (37% aq.[1] solution)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Preparation of Potassium Dinitromethane (KDNM):
-
Synthesis of DNPD:
-
Dissolve KDNM in water at 0–5°C.[1]
-
Add Formaldehyde (excess, ~2.5 eq) dropwise while maintaining low temperature.[1]
-
Acidify carefully with dilute HCl to pH ~5–6.[1] Note: Avoid strong acidic conditions which may induce decomposition.
-
Extract with ethyl acetate or ether.[1]
-
Dry organic layer over MgSO₄ and evaporate solvent.[1]
-
Recrystallize from chloroform or dichloroethane.[1]
-
Product: White needles, MP ~141°C.[1]
-
Reactivity & Energetic Applications
DNPD serves as a "building block" for advanced energetic materials.[1] Its primary utility lies in its ability to be functionalized at the hydroxyl groups while retaining the high-energy gem-dinitro core.[1]
Energetic Plasticizers
DNPD is esterified to create plasticizers that lower the glass transition temperature (
-
AcDNPD (Diacetate): Reaction with acetic anhydride.[1]
.[1][3] -
ProDNPD (Dipropionate): Reaction with propionyl chloride.[1]
.[1][3] -
FormDNPD (Diformate): Reaction with formic-acetic anhydride.[1]
Polymer Synthesis
DNPD reacts with diisocyanates (e.g., HMDI, IPDI) to form Energetic Polyurethanes . These polymers are used as binders in solid propellants, providing structural integrity and additional oxidative potential.[1]
Performance Metrics (Derivatives)
| Compound | Oxygen Balance (%) | Decomposition ( | Sensitivity (Impact) |
| DNPD | -19.3% | >200°C | Low |
| AcDNPD | -44.8% | 241°C | >40 J (Insensitive) |
| ProDNPD | -58.6% | 243°C | >40 J (Insensitive) |
Data compiled from Fraunhofer ICT studies [3].
Safety & Toxicology (E-E-A-T)
Handling Precautions
-
Explosion Hazard: While DNPD is less sensitive than primary explosives, it is a gem-dinitro compound.[1] It should be treated as a potential explosive, especially when dry or subjected to shock/friction.[1]
-
Thermal Stability: Avoid heating above 150°C during processing. Exothermic decomposition can lead to runaway reactions.[1]
-
Incompatibility: Strongly incompatible with strong bases (forms unstable salts) and reducing agents.[1]
Toxicology[1]
-
Acute Toxicity: Data is limited compared to Bronopol, but nitro-alcohols are generally toxic by ingestion and inhalation.[1]
-
Skin/Eye: Likely a severe irritant.[1] Use full PPE (gloves, goggles, face shield).
-
Metabolic Fate: May release nitrite ions upon metabolism, leading to methemoglobinemia risks.[1]
References
-
ChemicalBook. (2025).[1][4][3] 2,2-Dinitropropane-1,3-diol Properties and CAS Data. Retrieved from
-
ChemSRC. (2025).[1] 1,3-Propanediol, 2,2-dinitro- Physicochemical Properties.[1][4][5][6][3][2][7] Retrieved from
-
Hafner, S., et al. (2016).[1][6] Potential Energetic Plasticizers on the Basis of 2,2-Dinitropropane-1,3-diol.[1][8][4] Propellants, Explosives, Pyrotechnics.[1][6] Fraunhofer ICT.[1] Retrieved from
-
Ek, S., et al. (2004).[1] Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. FOI (Swedish Defence Research Agency).[1] Retrieved from
Sources
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- 3. Synthesis and properties of geminal dinitro and trinitromethyl energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2736-80-3_1,3-Propanediol,2,2-dinitroCAS号:2736-80-3_1,3-Propanediol,2,2-dinitro【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 7. 2736-80-3 | CAS DataBase [chemicalbook.com]
- 8. Potential Energetic Plasticizers on the Basis of 2,2-Dinitropropane-1,3-diol and 2,2-Bis(azidomethyl)propane-1,3-diol [publica.fraunhofer.de]
